molecular formula C12H9I B1663909 1,1'-Biphenyl, 3-iodo- CAS No. 20442-79-9

1,1'-Biphenyl, 3-iodo-

Cat. No. B1663909
CAS RN: 20442-79-9
M. Wt: 280.1 g/mol
InChI Key: KAQUBIATNWQNRE-UHFFFAOYSA-N
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Description

“1,1’-Biphenyl, 3-iodo-” is a chemical compound with the molecular formula C12H9I . It is also known by other names such as 3-IODOBIPHENYL, 3-Iodo-biphenyl, m-Iodobiphenyl, and others . The molecular weight of this compound is 280.10 g/mol .


Synthesis Analysis

The synthesis of biphenyl derivatives like “1,1’-Biphenyl, 3-iodo-” can involve several metalated chemical reactions such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions . For instance, a two-step synthetic sequence was developed using vanillin as the starting material. Vanillin is iodinated using Oxone® and potassium iodide in refluxing water. The product is then used in an aqueous Suzuki-Miyaura reaction with para-methylphenylboronic acid .


Molecular Structure Analysis

The molecular structure of “1,1’-Biphenyl, 3-iodo-” consists of two benzene rings linked at the [1,1’] position with an iodine atom attached to the third position of one of the benzene rings . The IUPAC name for this compound is 1-iodo-3-phenylbenzene .


Chemical Reactions Analysis

Biphenyl compounds like “1,1’-Biphenyl, 3-iodo-” undergo reactions similar to benzene as they both undergo electrophilic substitution reactions . The iodination of vanillin and subsequent Suzuki-Miyaura coupling is an example of a reaction involving a biphenyl compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,1’-Biphenyl, 3-iodo-” include a molecular weight of 280.10 g/mol, a computed XLogP3-AA of 4.2, and a rotatable bond count of 1 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . The exact mass and monoisotopic mass of the compound are 279.97490 g/mol .

Scientific Research Applications

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . For example, there are various biologically active natural products that contain biaryl scaffolds .

Biphenyls consist of two benzene rings linked at the [1,1’] position. The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Several biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

  • Organic Light-Emitting Diodes (OLEDs) Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

  • Liquid Crystals Biphenyl derivatives serve as building blocks for basic liquid crystals . Liquid crystals find applications in liquid crystal displays (LCDs), which are used in various electronic devices like watches, calculators, and computer monitors.

  • Medicinal Chemistry A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

  • Acne Treatment 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, a biphenyl derivative, is used as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial .

  • Basal Cell Carcinoma Treatment Sonidegib, a biphenyl derivative, acts as a drug for basal cell carcinoma .

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Other manufactured naturally occurring chemicals, including the biphenyl nucleus, have shown noteworthy biological activities, such as the antipyretic properties of fenbufen and flurbiprofen and their role as non-steroidal anti-inflammatory drugs (NSAIDs) .

  • Synthesis of Dibenziodolium Tosylate 2-Iodobiphenyl, an ortho-halogenated biphenyl, can be synthesized from 2-aminobiphenyl. It may be used in the synthesis of dibenziodolium tosylate by reacting with hydroxy (tosyloxy)iodo benzene in acetonitrile .

  • Copper-Catalyzed Tandem Annulation In a protocol using CuI as a catalyst, 1,1’-biphenyl substrates with 2-alkynoyl and 2’-iodo groups react with isocyanoacetates to provide 7-membered cyclic ketones fused with pyrrole and biphenyl rings through tandem [3 + 2] cycloaddition and C–C coupling processes .

  • Synthesis of Thiophene/Phenylene Co-Oligomer (TPCO) Species New candidates of TPCO species, 5,5’‘-bis(4’-methoxy-[1,1’-biphenyl]-4-yl)-2,2’:5’,2’‘-terthiophene (BP3T-OMe) and 4’,4’‘’-([2,2’:5’,2’‘-terthiophene]-5,5’‘-diyl)bis(([1,1’-biphenyl]-4-carbonitrile)) (BP3T-CN), were synthesized for lasing applications .

Safety And Hazards

“1,1’-Biphenyl, 3-iodo-” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear protective gloves, eye protection, and face protection when handling this compound . It is also recommended to avoid release to the environment .

properties

IUPAC Name

1-iodo-3-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9I/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQUBIATNWQNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066615
Record name 1,1'-Biphenyl, 3-iodo-
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Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-Biphenyl, 3-iodo-

CAS RN

20442-79-9
Record name 3-Iodobiphenyl
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Record name 3-Iodobiphenyl
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Record name 1,1'-Biphenyl, 3-iodo-
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Record name 1,1'-Biphenyl, 3-iodo-
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Record name 3-iodo-1,1'-biphenyl
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Record name 3-IODOBIPHENYL
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Synthesis routes and methods

Procedure details

3-bromo-1,1′-biphenyl (5.00 g, 21.5 mmol), sodium iodide (6.43 g, 42.9 mmol), copper(I) iodide (1.226 g, 6.43 mmol), and dioxane (214 ml) were added into a 500 mL 3-necked flask. N1,N2-dimethylcyclohexane-1,2-diamine (1.691 ml, 10.72 mmol) was then added. The solution was heated and refluxed overnight. Upon completion of the reaction, the reaction mixture was cooled to room temperature, filtered through a pad of celite and washed several times with dichloromethane. The solvents are evaporated under vacuum and the crude material was purified via column chromatography using hexane/DCM (90/10). The target 3-iodo-1,1′-biphenyl (5.5 g, 19.64 mmol, 92% yield) was afforded as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
1.226 g
Type
catalyst
Reaction Step One
Quantity
214 mL
Type
solvent
Reaction Step One
Quantity
1.691 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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